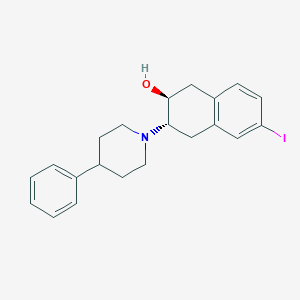

6-Iodobenzovesamicol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Iodobenzovesamicol (IBVM) is a radioligand that has been extensively used in neuroscience research. It is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT), which is responsible for the uptake of acetylcholine (ACh) into synaptic vesicles. IBVM has been used to study the role of VAChT in cholinergic neurotransmission and to investigate the pathophysiology of neurological disorders such as Alzheimer's disease.

Mecanismo De Acción

6-Iodobenzovesamicol binds to the VAChT protein with high affinity and specificity. It inhibits the uptake of ACh into synaptic vesicles, thereby reducing the amount of ACh available for release at the synapse. This results in a decrease in cholinergic neurotransmission.

Efectos Bioquímicos Y Fisiológicos

The inhibition of VAChT by 6-Iodobenzovesamicol has a number of biochemical and physiological effects. It reduces the amount of ACh available for release at the synapse, which can lead to a decrease in cholinergic neurotransmission. This can have a number of effects on cognitive function, memory, and attention. 6-Iodobenzovesamicol has also been shown to have effects on other neurotransmitter systems, including dopamine and serotonin, which may contribute to its effects on behavior and cognition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Iodobenzovesamicol has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of VAChT, which makes it a valuable tool for investigating the role of VAChT in cholinergic neurotransmission. 6-Iodobenzovesamicol has also been used in imaging studies to visualize the distribution of VAChT in the brain. However, 6-Iodobenzovesamicol has some limitations. It is a radioligand, which means it requires special handling and disposal procedures. It also has a relatively short half-life, which limits its usefulness for long-term studies.

Direcciones Futuras

There are a number of future directions for research involving 6-Iodobenzovesamicol. One area of interest is the role of VAChT in neurological disorders such as Alzheimer's disease. 6-Iodobenzovesamicol has been used to investigate the pathophysiology of this disease, and further research may lead to new insights into its underlying mechanisms. Another area of interest is the development of new compounds that target VAChT. 6-Iodobenzovesamicol has been a valuable tool for investigating the role of VAChT in cholinergic neurotransmission, but new compounds may offer improved potency and selectivity. Finally, 6-Iodobenzovesamicol has potential for use in imaging studies to visualize the distribution of VAChT in the brain. Further research in this area may lead to new diagnostic and therapeutic approaches for neurological disorders.

Métodos De Síntesis

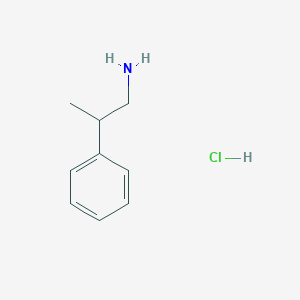

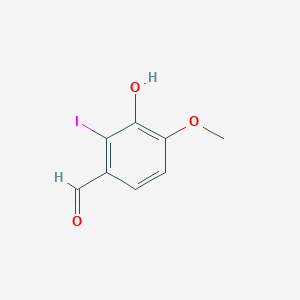

6-Iodobenzovesamicol can be synthesized using a number of different methods. One of the most common methods involves the reaction of 6-iodo-1,2,3,4-tetrahydroisoquinoline with benzovesamicol. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions to ensure high yield and purity.

Aplicaciones Científicas De Investigación

6-Iodobenzovesamicol has been used extensively in scientific research to investigate the role of VAChT in cholinergic neurotransmission. It has been used to study the distribution of VAChT in the brain and to investigate the effects of drugs and other compounds on VAChT function. 6-Iodobenzovesamicol has also been used to investigate the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propiedades

Número CAS |

139399-80-7 |

|---|---|

Nombre del producto |

6-Iodobenzovesamicol |

Fórmula molecular |

C21H24INO |

Peso molecular |

433.3 g/mol |

Nombre IUPAC |

(2S,3S)-6-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H24INO/c22-19-7-6-17-14-21(24)20(13-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21-/m0/s1 |

Clave InChI |

GJSOCNMEZIDMNM-SFTDATJTSA-N |

SMILES isomérico |

C1CN(CCC1C2=CC=CC=C2)[C@H]3CC4=C(C[C@@H]3O)C=CC(=C4)I |

SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC(=C4)I |

Sinónimos |

6-IBVM 6-iodobenzovesamicol 6-iodobenzovesamicol, (2R-trans)-isomer 6-iodobenzovesamicol, (2S-trans)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)

![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)

![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)

![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)